molecular formula C17H19NO B11975894 Biphenyl-4-carboxylic acid butylamide

Biphenyl-4-carboxylic acid butylamide

Cat. No.: B11975894
M. Wt: 253.34 g/mol
InChI Key: WGSJUYGDRVTDJJ-UHFFFAOYSA-N
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Description

Biphenyl-4-carboxylic acid butylamide is an organic compound with the molecular formula C17H19NO It is a derivative of biphenyl, where a carboxylic acid group is attached to one of the benzene rings, and this carboxylic acid group is further modified to form a butylamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-carboxylic acid butylamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-carboxylic acid butylamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings would yield nitro derivatives, while reduction of the amide group could produce amines.

Scientific Research Applications

Biphenyl-4-carboxylic acid butylamide has several applications in scientific research:

Mechanism of Action

The mechanism by which biphenyl-4-carboxylic acid butylamide exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-4-carboxylic acid butylamide is unique due to the presence of the butylamide group, which can impart different chemical and biological properties compared to its parent compound and other derivatives. This modification can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-butyl-4-phenylbenzamide

InChI

InChI=1S/C17H19NO/c1-2-3-13-18-17(19)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,18,19)

InChI Key

WGSJUYGDRVTDJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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